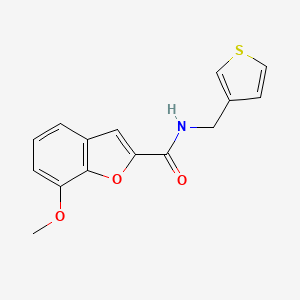

7-metoxi-N-(tiofen-3-ilmetil)benzofurano-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a novel thiophene derivative, which is a class of compounds known for their diverse pharmacological activities. Thiophene derivatives have been synthesized and studied for their potential antiarrhythmic, serotonin antagonist, and antianxiety properties, as demonstrated by a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide . These compounds have shown high activity compared to standard drugs such as procaine amide, lidocaine, diazepam, and buspirone .

Synthesis Analysis

The synthesis of thiophene derivatives involves initial reactions of precursor compounds like 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents . The detailed synthesis process includes confirming the structures of the newly synthesized compounds through spectroscopic methods such as IR, 1H NMR, MS spectral data, and elemental analysis . The synthesis of closely related benzamide derivatives has also been reported, which provides insights into the structural characteristics of these compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including the compound of interest, can be characterized by their conformation and supramolecular aggregation. For instance, closely related benzamide derivatives exhibit a half-chair conformation of the fused six-membered ring, with some showing disorder over two sets of atomic sites . The molecular conformations are similar across different derivatives, but the modes of supramolecular aggregation vary, ranging from chains linked by π-π stacking interactions to complex sheets formed by hydrogen bonds .

Chemical Reactions Analysis

While the specific chemical reactions of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide are not detailed in the provided papers, the general reactivity of thiophene derivatives can be inferred. These compounds are likely to participate in reactions typical of amides and thioureas, such as anion binding, which is enhanced by the presence of intramolecular hydrogen bonds in the N-benzamide moiety . The electron-donating character of substituents like methoxy groups can influence the absorption and charge-transfer nature of the anion binding complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and substituents. The presence of different substituents on the benzamide ring affects the molecular conformation and disorder, which in turn influences the physical state and solubility . The pharmacological properties, such as antiarrhythmic and antianxiety activities, are determined by the chemical structure, which is confirmed through various spectroscopic techniques . The acute toxicity of these compounds is assessed by determining their LD50, ensuring their safety for further pharmacological studies .

Aplicaciones Científicas De Investigación

- Los derivados de benzofurano se han estudiado por sus propiedades antitumorales. Estos compuestos exhiben efectos citotóxicos en las células cancerosas, lo que los convierte en candidatos prometedores para la terapia contra el cáncer .

- Los compuestos de benzofurano a menudo poseen actividad antibacteriana. Pueden inhibir el crecimiento bacteriano y la formación de biopelículas .

- Los derivados de benzofurano exhiben propiedades antioxidantes, protegiendo las células del estrés oxidativo y el daño .

- Algunos compuestos de benzofurano demuestran efectos antivirales. Por ejemplo, un nuevo derivado macrocíclico de benzofurano ha mostrado actividad antiviral contra el virus de la hepatitis C .

- Se han descubierto nuevos métodos para construir anillos de benzofurano. Estos métodos permiten la síntesis de compuestos complejos de benzofurano .

- Los compuestos de benzofurano sirven como compuestos guía de fármacos naturales. Sus diversas actividades farmacológicas los hacen atractivos para el desarrollo de fármacos .

Actividad Antitumoral

Propiedades Antibacterianas

Efectos Antioxidantes

Actividad Antiviral

Aplicaciones Sintéticas

Perspectivas Farmacéuticas

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents active toward different clinically approved targets . This suggests that “7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” and similar compounds could have potential applications in drug discovery and development.

Mecanismo De Acción

Target of Action

Benzofuran and thiophene derivatives have been found to bind with high affinity to multiple receptors . They are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran and thiophene derivatives generally work by interacting with their targets and causing changes that lead to their biological effects .

Biochemical Pathways

Benzofuran and thiophene derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Benzofuran and thiophene derivatives have been shown to have a variety of effects at the molecular and cellular level due to their diverse biological activities .

Análisis Bioquímico

Biochemical Properties

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Cellular Effects

The effects of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have demonstrated strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These properties suggest that 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide could be a valuable therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes, leading to altered cellular functions . These interactions highlight the potential of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide change over time. Studies have shown that benzofuran derivatives exhibit stability and degradation patterns that influence their long-term effects on cellular function . For instance, the stability of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may affect its efficacy in in vitro and in vivo studies, making it essential to consider these temporal effects when designing experiments.

Dosage Effects in Animal Models

The effects of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit threshold effects, with varying degrees of efficacy and toxicity at different doses . High doses of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions suggest that 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide may play a role in modulating metabolic pathways, making it a potential target for metabolic disorders.

Transport and Distribution

The transport and distribution of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the therapeutic potential of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide.

Subcellular Localization

The subcellular localization of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action of 7-methoxy-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide and its potential therapeutic applications.

Propiedades

IUPAC Name |

7-methoxy-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-18-12-4-2-3-11-7-13(19-14(11)12)15(17)16-8-10-5-6-20-9-10/h2-7,9H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAAEHJSNZADLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B2548270.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2548272.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2548282.png)

![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)